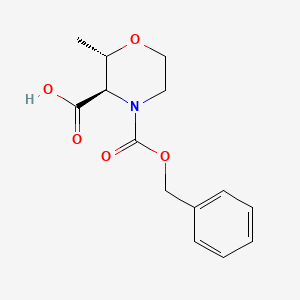

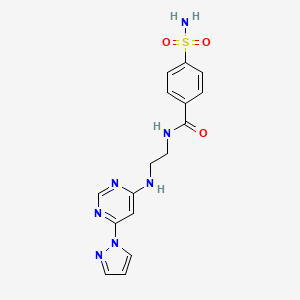

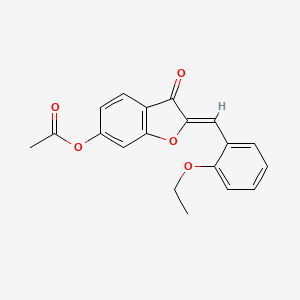

![molecular formula C8H7ClN2 B2683064 7-(Chloromethyl)pyrazolo[1,5-a]pyridine CAS No. 1824340-85-3](/img/structure/B2683064.png)

7-(Chloromethyl)pyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(Chloromethyl)pyrazolo[1,5-a]pyridine” is a type of nitrogen ring junction heterocyclic compound . It is a core structure in medicinal chemistry and drug molecule production . It is versatile, easy to prepare, and can create a further ring extension like electron gaining and donating in pyrazolo pyridine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines has been achieved through a TEMPO-mediated [3 + 2] annulation–aromatization protocol from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyridines has been studied in the context of synthetic strategies . The ring junction motifs of these compounds have an emerging interest in synthetic as well as medicinal chemistry .

Aplicaciones Científicas De Investigación

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology compared to other fluorophores, and their photophysical properties can be tuned . This makes them useful for studying the dynamics of intracellular processes .

Chemosensors

The heteroatoms in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property can be exploited to develop chemosensors .

Organic Materials

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted attention in material science . They can be used in the progress of organic materials .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidines have shown potential as an antitumor scaffold . They have a high impact in medicinal chemistry and can be used in the design of drugs for cancer treatment .

Enzymatic Inhibitory Activity

Compounds in the pyrazolo[1,5-a]pyrimidine family have shown enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Heat-Resistant Explosives

Pyrazolo[1,5-a]pyrimidines with certain structural characteristics have been studied as potential heat-resistant explosives .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that 7-(Chloromethyl)pyrazolo[1,5-a]pyridine may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties , suggesting that they may affect pathways related to light absorption and emission.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that 7-(Chloromethyl)pyrazolo[1,5-a]pyridine may have similar effects.

Action Environment

It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors may play a role in the action of 7-(Chloromethyl)pyrazolo[1,5-a]pyridine.

Safety and Hazards

While specific safety and hazard information for “7-(Chloromethyl)pyrazolo[1,5-a]pyridine” is not available, pharmacokinetic and toxicity studies of pyrazolo[1,5-a]pyridine inhibitors have shown promising profiles, including negligible CYP450 interactions, cytotoxicity, and hERG channel inhibition .

Direcciones Futuras

The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in recent years . This suggests that future research may continue to explore novel and uncomplicated methods for synthesizing these compounds and their potential applications in medicinal chemistry and drug molecule production .

Propiedades

IUPAC Name |

7-(chloromethyl)pyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTNCAHTBCMHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=NN2C(=C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Chloromethyl)pyrazolo[1,5-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

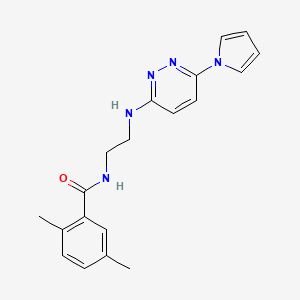

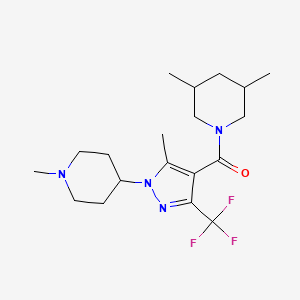

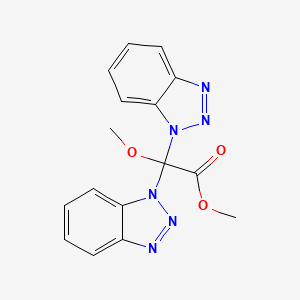

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)

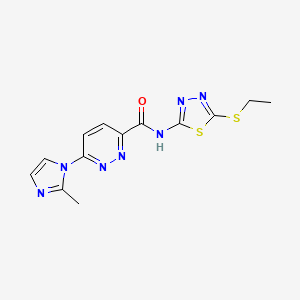

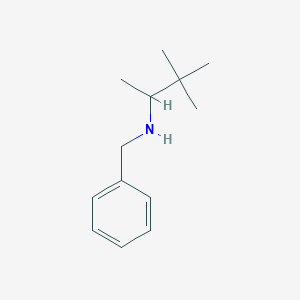

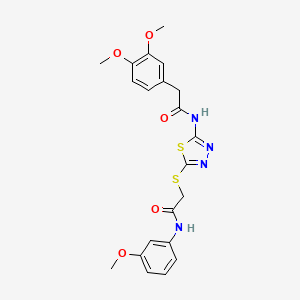

![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)

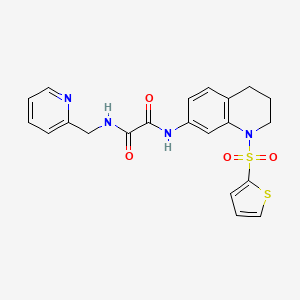

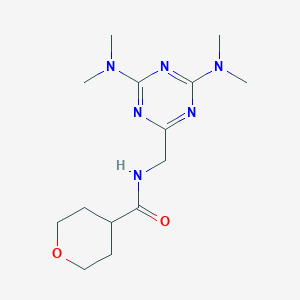

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683004.png)